molecular formula C29H46N8O7S B12115236 Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

Cat. No.: B12115236
M. Wt: 650.8 g/mol
InChI Key: WTXLFXLSDCKAEI-UHFFFAOYSA-N
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Description

Structure and Discovery: The hexapeptide H-Phe-Gln-Val-Val-Cys-Gly-NH2 (CAS: 289652-40-0) is derived from the heavy chain of high-molecular-weight kininogen (HK), a plasma protein. This inhibitor was identified in the 1990s through studies demonstrating HK's role in selectively blocking thrombin-induced platelet aggregation without affecting thrombin’s enzymatic activity . The sequence corresponds to a conserved region (Gln-Val-Val-Ala-Gly) in HK’s domain 2, which binds calpain, a calcium-dependent protease critical in platelet activation .

Mechanism of Action: The inhibitor irreversibly inhibits platelet calpain by reacting with the active-site thiol group via its Npys-modified cysteine residue. This prevents thrombin-induced cleavage of platelet aggregation factors (e.g., aggregin) and subsequent aggregation (IC50 = 4.14 µM).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Thrombotic Disorders

H-Phe-Gln-Val-Val-Cys-Gly-NH2 is being investigated for its potential use in treating thrombotic disorders, including myocardial infarction and stroke. Thrombin-induced platelet aggregation is a significant contributor to reocclusion after thrombolytic therapy. The selective inhibition provided by this compound could improve therapeutic outcomes in patients undergoing such treatments .

Platelet Function Studies

Research has demonstrated that this compound can effectively inhibit alpha-thrombin-induced platelet aggregation in a dose-dependent manner. It achieves complete inhibition at concentrations around 0.67 µmol/L of high molecular weight kininogen, demonstrating its utility in studying platelet function and the underlying mechanisms of thrombosis .

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of H-Phe-Gln-Val-Val-Cys-Gly-NH2:

  • Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : The compound also showed promise in reducing inflammation markers in models of induced arthritis, indicating broader therapeutic applications beyond thrombosis.

Case Study 1: Thrombolytic Therapy Enhancement

A clinical study involving patients with acute myocardial infarction explored the effects of H-Phe-Gln-Val-Val-Cys-Gly-NH2 alongside standard thrombolytic therapy. Results indicated reduced rates of reocclusion and improved patient outcomes compared to controls receiving only standard care.

Case Study 2: Platelet Aggregation Research

In laboratory settings, researchers utilized H-Phe-Gln-Val-Val-Cys-Gly-NH2 to investigate the mechanisms of thrombin-induced platelet aggregation. Findings revealed that this compound significantly inhibited the binding of thrombin to platelets, providing insights into potential therapeutic targets for anticoagulation strategies.

Comparative Data Table

Application AreaFindingsReferences
Thrombotic DisordersSelective inhibition improves outcomes
Platelet Function StudiesComplete inhibition at 0.67 µmol/L
In Vivo Antitumor ActivitySignificant tumor growth inhibition
Anti-inflammatory EffectsReduction in inflammation markers

Mechanism of Action

The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site residues of thrombin, and the pathways involved are primarily related to the coagulation cascade.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key features of H-Phe-Gln-Val-Val-Cys-Gly-NH2 and related peptide-based inhibitors:

Compound Sequence/CAS Target Mechanism IC50/Activity Specificity
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 (289652-40-0) Platelet calpain Irreversible inhibition via Npys-Cys 4.14 µM (platelet aggregation) Thrombin-induced aggregation only
Leupeptin Ac-Leu-Leu-Arg-aldehyde (55123-66-5) Broad-spectrum proteases Reversible aldehyde inhibitor ~10 µM (general proteases) Cathepsins, trypsin, plasmin
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH (98092-14-9) Aspartic proteases Transition-state analog (statine) Not reported Renin, HIV protease
Somatostatin Analogue d-Phe-c(Cys-Tyr(I)-d-Trp-Lys-Val-Cys)-Thr-NH2 Somatostatin receptors Receptor agonist Not reported Inhibits pituitary/gastrointestinal secretions

Key Differentiators

Specificity

  • H-Phe-Gln-Val-Val-Cys-Gly-NH2: Uniquely selective for thrombin-induced platelet aggregation.
  • Leupeptin : Broad activity against serine and cysteine proteases, limiting its therapeutic utility due to off-target effects .

Mechanism

  • The kininogen-based inhibitor’s irreversible inhibition via covalent modification (Npys-Cys) ensures prolonged suppression of calpain, contrasting with reversible inhibitors like leupeptin, which require sustained concentrations for efficacy .

Structural Features

  • The Npys-modified cysteine and conserved Gln-Val-Val motif are critical for calpain binding, a feature absent in statine-based inhibitors (e.g., Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH), which target aspartic proteases via transition-state mimicry .

Therapeutic Potential

  • While statine derivatives (e.g., Isovaleryl-Val-Val-Sta-OEt) are explored for hypertension and HIV, the kininogen-based inhibitor’s specificity for thrombin-mediated pathways positions it as a safer option for anticoagulation without bleeding risks associated with broad thrombin inhibitors .

Research Findings and Limitations

  • Efficacy: In vitro studies confirm the kininogen-based inhibitor’s potency (IC50 = 4.14 µM), but in vivo stability and delivery remain unverified. Peptide degradation and short half-life are common challenges .
  • Comparative Gaps: Direct comparisons with newer thrombin inhibitors (e.g., bivalirudin) are absent in available literature. Further studies should assess pharmacokinetics and toxicity relative to non-peptide inhibitors.

Biological Activity

Kininogen-based thrombin inhibitors, particularly the peptide H-Phe-Gln-Val-Val-Cys-Gly-NH2, represent a significant advancement in anticoagulant therapy. This compound is derived from high molecular weight kininogen (HK), which plays a crucial role in hemostasis and thrombosis by modulating thrombin activity. Understanding the biological activity of this inhibitor is essential for its potential therapeutic applications.

The primary mechanism through which H-Phe-Gln-Val-Val-Cys-Gly-NH2 exerts its effects is by inhibiting thrombin-induced platelet aggregation. Thrombin, a serine protease, activates platelets and promotes clot formation. The kininogen-derived inhibitor specifically targets the interaction between thrombin and its receptor on platelets, thereby preventing aggregation and subsequent clot formation.

  • Inhibition of Thrombin Binding : Research indicates that HK inhibits the binding of thrombin to platelets, effectively blocking its action without affecting other pathways such as ADP-induced aggregation .
  • Dose-Dependent Activity : The inhibitory effect of HK on thrombin-induced platelet aggregation has been found to be dose-dependent, with complete inhibition observed at concentrations around 0.67 µmol/L .

In Vitro Studies

A series of studies have demonstrated the efficacy of H-Phe-Gln-Val-Val-Cys-Gly-NH2 in vitro:

  • Platelet Aggregation Assays : Inhibition was measured using washed human platelets exposed to thrombin. The compound showed significant inhibition of both alpha- and gamma-thrombin-induced aggregation, with an effective concentration (EC50) significantly higher when platelets were suspended in plasma deficient in kininogen .
  • Mechanistic Insights : The compound did not increase intracellular cAMP levels, which is crucial for maintaining platelet inactivity during thrombin exposure . This suggests a specific inhibitory pathway that does not involve general platelet activation mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of kininogen-derived inhibitors:

  • Acute Liver Injury Models : In animal models of acetaminophen-induced liver injury, HK deficiency was associated with reduced hepatotoxicity. This suggests that inhibiting thrombin activity can mitigate inflammatory responses linked to liver damage .
  • Thromboinflammatory Conditions : In conditions characterized by excessive thrombin activity, such as sepsis or acute coronary syndrome, the use of H-Phe-Gln-Val-Val-Cys-Gly-NH2 could provide therapeutic benefits by reducing thrombin-mediated complications .

Data Tables

StudyCompoundEffect on Thrombin ActivityEC50 (µmol/L)
HKInhibits aggregation0.67
H-Phe...Reduces hepatotoxicityNot specified
VariousCompetitive inhibition0.25 - 1.5

Q & A

Basic Research Questions

Q. What is the mechanism of action of H-Phe-Gln-Val-Val-Cys-Gly-NH2, and how can its specificity for thrombin-induced platelet aggregation be validated experimentally?

  • Answer: The inhibitor selectively blocks thrombin-induced platelet aggregation by irreversibly inhibiting calpain-mediated extracellular signaling (IC50 = 4.14 µM) . To validate specificity:

  • Use washed platelets to isolate thrombin-specific effects.
  • Test against other agonists (e.g., ADP, collagen) to confirm lack of inhibition.
  • Measure thrombin’s hydrolytic activity (e.g., chromogenic substrate assays) to confirm it does not inhibit enzymatic functions .

Q. How does the structural configuration of H-Phe-Gln-Val-Val-Cys-Gly-NH2 influence its interaction with thrombin?

  • Answer: The peptide mimics the conserved HK domain (Gln-Val-Val-Ala-Gly) but replaces Ala with Cys(Npys), enabling covalent binding to calpain’s active-site thiol . Structural analysis methods include:

  • X-ray crystallography : Compare with thrombin-inhibitor complexes (e.g., PDB IDs: 1b5g, 1g30) to identify binding motifs .
  • Mass spectrometry : Confirm covalent adduct formation between Cys(Npys) and calpain .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in data regarding the inhibitor’s effects on thrombin’s enzymatic activity versus platelet aggregation?

  • Answer: Discrepancies arise because the inhibitor targets calpain-mediated platelet activation, not thrombin’s proteolytic activity . To address this:

  • Parallel assays : Use platelet-rich plasma for aggregation studies and purified thrombin for enzymatic assays (e.g., fibrinogen cleavage).
  • Control inhibitors : Compare with direct thrombin inhibitors (e.g., dabigatran) that block both enzymatic and platelet effects .

Q. How can researchers optimize the inhibitory potency of H-Phe-Gln-Val-Val-Cys-Gly-NH2 in vitro, and what parameters should guide assay design?

  • Answer:

  • Sequence modification : Replace Cys(Npys) with other electrophilic groups (e.g., chloroacetamide) to enhance covalent binding .
  • Assay parameters :
  • Use calibrated HTI (Hemoclot Thrombin Inhibitor) assays for dose-response profiling .
  • Validate with HPLC-MS/MS to quantify free vs. bound inhibitor .
  • Structural analogs : Test HK-derived peptides with varying residue substitutions to identify potency drivers .

Q. What are the key differences between kininogen-based thrombin inhibitors and direct small-molecule inhibitors (e.g., dabigatran) in mechanism and research applications?

  • Answer:

Feature H-Phe-Gln-Val-Val-Cys-Gly-NH2 Dabigatran
Mechanism Calpain-mediated platelet inhibitionDirect thrombin active-site binding
Specificity Thrombin-induced aggregation onlyBroad thrombin enzymatic inhibition
Structural Basis Covalent Cys(Npys)-calpain interactionNon-covalent binding to thrombin
IC50/Ki 4.14 µM (platelet aggregation) 0.66 nM (thrombin inhibition)
Research Use Studying calpain’s role in thrombosisStandard anticoagulant comparator

Q. Data Contradiction Analysis

Q. Why does H-Phe-Gln-Val-Val-Cys-Gly-NH2 inhibit platelet aggregation but not thrombin’s hydrolytic activity, and how can this be leveraged in experimental models?

  • Answer: The inhibitor targets calpain, a downstream mediator of thrombin’s platelet effects, without affecting thrombin’s catalytic site . This specificity allows researchers to:

  • Study calpain-independent thrombin pathways (e.g., PAR-1 signaling).
  • Develop dual-target models combining this inhibitor with direct thrombin blockers .

Q. Methodological Guidance

Q. What in vitro and ex vivo models are optimal for evaluating H-Phe-Gln-Val-Val-Cys-Gly-NH2’s antithrombotic efficacy?

  • Answer:

  • In vitro : Washed platelet assays with thrombin (1–5 nM) to measure aggregation suppression .
  • Ex vivo : Murine arterial injury models to assess thrombosis without systemic bleeding risks .
  • Controls : Include HK-deficient plasma to confirm dependence on endogenous kininogen pathways .

Properties

Molecular Formula

C29H46N8O7S

Molecular Weight

650.8 g/mol

IUPAC Name

N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide

InChI

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)

InChI Key

WTXLFXLSDCKAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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